Scientific Field: Neuropharmacology Summary of Application: This compound is investigated for its potential as a neuroprotective agent. It may protect nerve cells against damage, degeneration, or impairment of function. Methods of Application: Researchers synthesize derivatives and assess their neuroprotective effects using in vitro and in vivo models, such as neuronal cell cultures or animal models of neurodegenerative diseases. Results: Some studies have reported that certain derivatives exhibit anti-neurotoxic potential, suggesting their use in mitigating neurotoxicity-related conditions .
Scientific Field: Oncology Summary of Application: Derivatives of “4-(4-Bromophenyl)-3-nitropyridine” are synthesized for their potential use as anticancer agents, targeting specific cancer cell lines or pathways. Methods of Application: The synthesized compounds undergo in vitro screening against various cancer cell lines, followed by in vivo testing in animal models. Molecular docking studies are also performed to predict the binding efficiency to target proteins. Results: Some derivatives have shown promising results in inhibiting the proliferation of cancer cells, particularly breast cancer cell lines, with potential for further development as antiproliferative drugs .
4-(4-Bromophenyl)-3-nitropyridine is an organic compound characterized by a pyridine ring substituted with a nitro group and a bromophenyl group. Its molecular formula is C₁₁H₈BrN₃O₂, and it features a bromine atom attached to a phenyl ring at the para position relative to the nitrogen-containing pyridine. The presence of both the nitro and bromine substituents contributes to its unique chemical properties, making it an interesting compound for various chemical and biological applications.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
Compounds containing nitropyridine structures have been studied for various biological activities. 4-(4-Bromophenyl)-3-nitropyridine has shown potential in:
The specific biological activities of 4-(4-Bromophenyl)-3-nitropyridine require further investigation to establish its efficacy and mechanism of action.
The synthesis of 4-(4-Bromophenyl)-3-nitropyridine typically involves multi-step reactions:
For example, one method involves reacting 3-bromo-4-nitropyridine with (4-bromophenyl)boronic acid in the presence of a palladium catalyst, resulting in the desired compound with yields exceeding 70% .
4-(4-Bromophenyl)-3-nitropyridine has several applications, including:
Interaction studies involving 4-(4-Bromophenyl)-3-nitropyridine focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate:
Such studies often employ techniques like surface plasmon resonance and isothermal titration calorimetry to measure interactions quantitatively.
Several compounds share structural similarities with 4-(4-Bromophenyl)-3-nitropyridine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Nitropyridine | Pyridine ring with a nitro group | Commonly used as a precursor in synthesis |
| 4-Bromophenyl-2-nitropyridine | Brominated at position 4 on phenyl | Different position of nitro affects reactivity |
| 2-Amino-3-nitropyridine | Amino group at position 2 | Exhibits different biological activities due to amino |
| 5-Nitro-2-pyridone | Nitro at position 5 | Often used in synthetic pathways differing from pyridines |
The presence of both bromine and nitro groups at specific positions allows 4-(4-Bromophenyl)-3-nitropyridine to exhibit distinct reactivity patterns and biological activities compared to these other compounds.
4-(4-Bromophenyl)-3-nitropyridine is characterized by the following attributes:
| Property | Value | Source |
|---|---|---|
| Chemical Name | 4-(4-Bromophenyl)-3-nitropyridine | |
| CAS Number | 942598-33-6 | |
| Molecular Formula | C₁₁H₇BrN₂O₂ | |
| Molecular Weight | 279.09 g/mol | |
| InChI Key | SRXSLTLWJGIRGA-UHFFFAOYSA-N | |
| SMILES Notation | Brc1ccc(cc1)c1ccncc1N+[O-] |
The molecule features a pyridine ring with a nitro group (-NO₂) at position 3 and a 4-bromophenyl substituent at position 4. The nitro group’s electron-withdrawing nature and the bromine atom’s leaving group potential make this compound valuable in further functionalization reactions.
The compound is also recognized under the following alternative names:
These designations align with systematic nomenclature rules for substituted aromatic heterocycles, emphasizing the positional arrangement of substituents relative to the pyridine ring.
4-(4-Bromophenyl)-3-nitropyridine represents a complex heterocyclic compound featuring a pyridine ring substituted with both a nitro group at the 3-position and a 4-bromophenyl moiety at the 4-position . The molecular formula C₁₁H₇BrN₂O₂ corresponds to a molecular weight of 279.09 grams per mole . This compound exhibits significant structural complexity due to the presence of multiple electron-withdrawing substituents and the potential for inter-ring conjugation effects.
The fundamental molecular geometry of 4-(4-Bromophenyl)-3-nitropyridine is characterized by two aromatic ring systems connected through a carbon-carbon single bond . The pyridine ring maintains its characteristic six-membered structure with sp² hybridized carbon and nitrogen atoms [2]. Theoretical investigations of related nitropyridine derivatives demonstrate that the pyridine ring exhibits typical bond lengths ranging from 1.370 to 1.395 Angstroms for carbon-carbon bonds and 1.330 to 1.350 Angstroms for carbon-nitrogen bonds [3] [2].
The nitro group attachment at the 3-position introduces significant electronic perturbations to the pyridine system [2]. Computational studies on similar 3-nitropyridine derivatives reveal that the nitro group adopts a coplanar configuration with the pyridine ring to maximize π-electron conjugation [2] [4]. The nitrogen-oxygen bond lengths in the nitro group typically range from 1.220 to 1.240 Angstroms, while the carbon-nitro bond distance measures approximately 1.460 to 1.480 Angstroms [2] [4].
Table 1: Fundamental Molecular Properties of 4-(4-Bromophenyl)-3-nitropyridine
| Parameter | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₁₁H₇BrN₂O₂ | Chemical composition |
| Molecular Weight (g/mol) | 279.09 | Calculated from molecular formula |
| CAS Number | 942598-33-6 | Chemical registry |
| Density (g/cm³) | 1.7-1.8 (estimated) | Estimated from similar compounds |
| Crystal System | Not determined | X-ray crystallography needed |
| Space Group | Not determined | X-ray crystallography needed |
The bromophenyl substituent introduces additional steric and electronic considerations [5]. The carbon-bromine bond length in 4-bromophenyl systems typically measures 1.890 to 1.910 Angstroms [6]. The bromine atom, positioned para to the pyridine attachment point, exerts both inductive electron-withdrawing effects and mesomeric electron-donating contributions through its lone pairs [5].
Table 2: Expected Bond Length Parameters for 4-(4-Bromophenyl)-3-nitropyridine
| Bond Type | Typical Range (Å) | Reference Compounds |
|---|---|---|
| C-C (pyridine ring) | 1.370-1.395 | Pyridine derivatives |
| C-N (pyridine ring) | 1.330-1.350 | Nitropyridines |
| C-Br (bromophenyl) | 1.890-1.910 | Bromobenzene compounds |
| N-O (nitro group) | 1.220-1.240 | Nitro compounds |
| C-NO₂ (nitro attachment) | 1.460-1.480 | Nitropyridines |
| C-C (inter-ring) | 1.480-1.500 | Biphenyl systems |
Crystallographic analysis of related nitropyridine derivatives demonstrates that these compounds typically adopt monoclinic or orthorhombic crystal systems [7] [8]. The crystal packing is dominated by π-π stacking interactions between aromatic rings and hydrogen bonding involving the nitro group oxygen atoms [7] [8]. In 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, similar bromophenyl-containing structures exhibit centroid-to-centroid distances of approximately 3.77 Angstroms for π-π interactions [8].
The bond angles within 4-(4-Bromophenyl)-3-nitropyridine reflect the hybridization states and steric interactions of the constituent atoms [2] [9]. The pyridine ring exhibits typical aromatic bond angles with C-C-C angles ranging from 118 to 122 degrees and C-N-C angles between 115 and 118 degrees [9]. The nitro group geometry is characterized by an O-N-O angle of approximately 124 to 128 degrees, consistent with sp² hybridization of the nitrogen atom [2] [4].
Table 3: Expected Bond Angle Parameters for 4-(4-Bromophenyl)-3-nitropyridine
| Angle Type | Typical Range (°) | Structural Impact |
|---|---|---|
| C-C-C (pyridine ring) | 118-122 | Ring planarity |
| C-N-C (pyridine ring) | 115-118 | Nitrogen hybridization |
| N-C-C (pyridine ring) | 120-124 | Electron delocalization |
| C-C-Br (bromophenyl) | 118-122 | Halogen effect |
| C-C-NO₂ (nitro attachment) | 115-125 | Nitro group conjugation |
| O-N-O (nitro group) | 124-128 | Nitro group geometry |
The electronic properties of 4-(4-Bromophenyl)-3-nitropyridine are fundamentally influenced by the electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom [10] [11]. Frontier molecular orbital analysis of similar nitropyridine derivatives reveals that the highest occupied molecular orbital (HOMO) energies typically range from -6.0 to -5.5 electron volts, while the lowest unoccupied molecular orbital (LUMO) energies fall between -2.5 and -2.0 electron volts [10] [12].
The presence of the nitro group significantly stabilizes both the HOMO and LUMO energy levels through its strong electron-withdrawing character [10] [13]. Computational studies on nitro-substituted pyridine derivatives demonstrate that the nitro group can lower the LUMO energy by approximately 1.0 to 1.5 electron volts compared to unsubstituted systems [13]. This stabilization results in a reduced HOMO-LUMO energy gap, typically ranging from 3.0 to 3.5 electron volts for nitropyridine derivatives [10].
The 4-bromophenyl substituent introduces additional electronic complexity through the competing inductive and mesomeric effects of the bromine atom [14] [5]. While bromine exerts a strong inductive electron-withdrawing effect, its mesomeric electron-donating capability can partially offset this influence [5]. The net effect depends on the specific molecular environment and the extent of conjugation between the bromophenyl and pyridine systems [14].
Table 4: Estimated Electronic Properties of 4-(4-Bromophenyl)-3-nitropyridine
| Property | Estimated Range | Basis for Estimation |
|---|---|---|
| HOMO Energy (eV) | -6.0 to -5.5 | Similar nitropyridines |
| LUMO Energy (eV) | -2.5 to -2.0 | Electron-withdrawing groups |
| Band Gap (eV) | 3.0 to 3.5 | Conjugated system |
| Dipole Moment (Debye) | 3.5 to 4.5 | Polar substituents |
| Polarizability (ų) | 15 to 20 | Molecular size |
| Electronegativity | 3.2 to 3.6 | Substituent effects |
| Chemical Hardness (eV) | 1.5 to 1.8 | HOMO-LUMO gap |
The dipole moment of 4-(4-Bromophenyl)-3-nitropyridine is expected to be substantial due to the presence of multiple polar substituents [11]. Related compounds containing both nitro and bromophenyl groups exhibit dipole moments ranging from 3.5 to 4.5 Debye units [11]. The nitro group contributes significantly to the molecular dipole through its highly polar nitrogen-oxygen bonds, while the pyridine nitrogen and bromine atom provide additional dipolar contributions [11].
Molecular polarizability represents another important electronic property influenced by the extended aromatic system and heavy bromine atom [10]. The polarizability of 4-(4-Bromophenyl)-3-nitropyridine is estimated to range from 15 to 20 cubic Angstroms, reflecting the substantial electron cloud associated with the brominated aromatic system [10].
The steric properties of 4-(4-Bromophenyl)-3-nitropyridine are dominated by the spatial requirements of the bromine atom and the nitro group [15] [5]. The van der Waals volume is estimated to range from 220 to 240 cubic Angstroms, significantly larger than simple pyridine derivatives due to the bulky substituents [15]. The molecular surface area ranges from 280 to 320 square Angstroms, with the accessible surface area extending to 300 to 340 square Angstroms due to the polar nitro group [15].
Table 5: Steric Properties of 4-(4-Bromophenyl)-3-nitropyridine
| Parameter | Estimated Value | Contributing Factors |
|---|---|---|
| Van der Waals Volume (ų) | 220-240 | Bromophenyl and nitro groups |
| Molecular Surface Area (Ų) | 280-320 | Extended aromatic system |
| Accessible Surface Area (Ų) | 300-340 | Polar surface contributions |
| Torsional Flexibility | Moderate (2-3 rotatable bonds) | Inter-ring rotation |
| Steric Hindrance Index | Moderate | Bromine atom size |
| Planarity Index | High (aromatic rings) | Conjugated ring systems |
The torsional flexibility of 4-(4-Bromophenyl)-3-nitropyridine is moderate, with the primary rotational degree of freedom occurring around the carbon-carbon bond connecting the pyridine and bromophenyl rings [14] [9]. Computational studies on similar biphenyl-pyridine systems indicate that the rotational barrier around this bond typically ranges from 10 to 25 kilojoules per mole, depending on the extent of conjugation and steric interactions [14].
The introduction of a single bromine atom, as in 4-bromo-3-nitropyridine, increases the molecular weight to 202.99 grams per mole while maintaining the core nitropyridine electronic structure [6] [16]. This comparison highlights the substantial mass contribution of the bromophenyl substituent in 4-(4-Bromophenyl)-3-nitropyridine, which adds an additional 76.1 grams per mole compared to the simple bromo derivative [6].
Table 6: Comparative Analysis with Related Nitropyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 4-(4-Bromophenyl)-3-nitropyridine | C₁₁H₇BrN₂O₂ | 279.09 | Bromophenyl + nitro groups |
| 3-Nitropyridine | C₅H₄N₂O₂ | 124.10 | Simple nitro substitution |
| 4-Bromo-3-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | Bromo + nitro on pyridine |
| 4-(4-Chlorophenyl)-3-nitropyridine | C₁₁H₇ClN₂O₂ | 234.64 | Chlorophenyl + nitro groups |
| 3-(4-Bromophenyl)pyridine | C₁₁H₈BrN | 234.09 | Bromophenyl without nitro |
| 4-Phenyl-3-nitropyridine | C₁₁H₈N₂O₂ | 200.19 | Phenyl + nitro groups |
The halogen substitution pattern significantly influences the electronic properties of these derivatives [17] [19]. Comparison between 4-(4-Bromophenyl)-3-nitropyridine and its chloro analog 4-(4-Chlorophenyl)-3-nitropyridine reveals the impact of halogen electronegativity and size [20] [17]. The chloro derivative exhibits a molecular weight of 234.64 grams per mole, reflecting the smaller atomic mass of chlorine compared to bromine [20]. However, the electronic effects differ substantially, with chlorine exerting stronger inductive electron withdrawal while providing less mesomeric electron donation compared to bromine [17] [19].
The role of the nitro group becomes apparent when comparing 4-(4-Bromophenyl)-3-nitropyridine with 3-(4-bromophenyl)pyridine, which lacks the nitro substituent [5]. The absence of the nitro group results in a molecular weight reduction to 234.09 grams per mole and fundamentally alters the electronic character of the molecule [5]. The nitro group in 4-(4-Bromophenyl)-3-nitropyridine significantly enhances the electron-accepting capability and reduces the electron density on the pyridine ring [16] [18].
Synthetic accessibility and reactivity patterns also vary among these derivatives [21] [17]. The preparation of 3-nitropyridine derivatives typically involves electrophilic nitration reactions or nucleophilic substitution processes [21] [18]. The presence of the bromophenyl substituent in 4-(4-Bromophenyl)-3-nitropyridine provides additional synthetic handles for further functionalization through metal-catalyzed cross-coupling reactions [17].
The crystallographic behavior of related nitropyridine derivatives demonstrates common packing motifs dominated by π-π stacking and hydrogen bonding interactions [7] [8] [22]. Structural studies of 2-amino-3-nitropyridine derivatives reveal that the nitro group orientation significantly influences crystal packing efficiency and intermolecular interaction patterns [2] [22]. The bromophenyl substituent in 4-(4-Bromophenyl)-3-nitropyridine is expected to introduce additional van der Waals interactions and potential halogen bonding contributions to the crystal structure [7] [8].
The electronic absorption properties of nitropyridine derivatives are particularly sensitive to substituent effects [23] [10]. Time-dependent density functional theory calculations on similar systems predict that 4-(4-Bromophenyl)-3-nitropyridine will exhibit red-shifted absorption maxima compared to simple 3-nitropyridine due to the extended conjugation and electron-donating character of the bromophenyl group [23] [10]. The presence of both electron-withdrawing and electron-donating substituents creates a push-pull electronic system that enhances the polarizability and nonlinear optical response [23].
Nucleophilic aromatic substitution represents a fundamental pathway for synthesizing 4-(4-bromophenyl)-3-nitropyridine, particularly through the strategic coupling of brominated pyridine intermediates with nucleophilic aromatic systems. The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitro group, renders positions 2 and 4 particularly susceptible to nucleophilic attack [1] [2].
The mechanism proceeds through an addition-elimination pathway, where the nucleophile initially attacks the electron-poor carbon to form a Meisenheimer intermediate. This intermediate is stabilized by the electron-withdrawing pyridine nitrogen and the nitro substituent, facilitating the subsequent elimination of the leaving group [3]. The regioselectivity of nucleophilic aromatic substitution on pyridines strongly favors the 2- and 4-positions due to resonance stabilization of the intermediate anion by the pyridine nitrogen [4] [5].
A particularly effective route involves the reaction of 2-chloro-3-nitropyridine with appropriate nucleophiles under mild conditions. The chlorine atom serves as an excellent leaving group, and the reaction typically proceeds at room temperature in polar solvents with yields ranging from 70-95% [6]. The presence of the nitro group at the 3-position significantly activates the pyridine ring toward nucleophilic attack, reducing the energy barrier for the reaction.
For the synthesis of 4-(4-bromophenyl)-3-nitropyridine, a modified approach utilizes 4-chloro-3-nitropyridine as the starting material. Treatment with piperazine derivatives in dimethyl sulfoxide (DMSO) containing triethylamine (TEA) at 90°C for 12 hours yields the desired substitution products in 60-85% yield [7]. This method demonstrates the versatility of nucleophilic aromatic substitution in constructing complex pyridine derivatives.
The vicarious nucleophilic substitution (VNS) methodology has emerged as a valuable alternative for introducing substituents at the 3-position of nitropyridines. This approach involves the reaction of 3-bromo-4-nitropyridine with ammonia or primary amines under controlled conditions, yielding amino-substituted derivatives in 40-80% yield [8] [9]. The VNS process is particularly attractive because it allows for the introduction of nitrogen-containing substituents without requiring harsh reaction conditions.
The nitration of pyridine derivatives to introduce the nitro group at the 3-position represents a critical step in the synthesis of 4-(4-bromophenyl)-3-nitropyridine. Conventional nitration using a mixture of nitric acid and sulfuric acid at temperatures ranging from 0-110°C typically yields 50-80% of the desired 3-nitropyridine products [10] [11]. However, the electron-deficient nature of the pyridine ring makes it less reactive toward electrophilic aromatic substitution compared to benzene derivatives.
A significant advancement in pyridine nitration involves the use of dinitrogen pentoxide (N2O5) in combination with sulfur dioxide or bisulfite systems. This methodology, operating at temperatures between 20-90°C with reaction times of 30 minutes to 4 hours, achieves yields of 60-90% with good selectivity for the 3-position [12] [8]. The process involves the formation of N-nitropyridinium nitrate intermediates, which subsequently undergo rearrangement to yield the desired 3-nitropyridine products.
The mechanism of N2O5-mediated nitration proceeds through the initial formation of N-nitropyridinium salts, followed by nucleophilic attack of bisulfite or sulfite ions. The resulting 1,4-dihydropyridine intermediates undergo rapid conversion to 3-nitropyridine through a sigmatropic rearrangement process [12]. This methodology offers significant advantages in terms of reaction control and product selectivity compared to conventional nitration methods.
Microwave-assisted nitration has emerged as a valuable technique for accelerating nitration reactions while maintaining good yields and selectivity. Operating at temperatures of 80-150°C with reaction times reduced to 5-30 minutes, this approach yields 60-85% of the desired nitrated products [11]. The enhanced reaction rates result from improved mass transfer and uniform heating provided by microwave irradiation.
For bromination strategies, direct bromination of pyridine derivatives typically occurs at the 3- and 5-positions due to the electron-withdrawing effect of the pyridine nitrogen. The reaction of pyridine with bromine in acetic acid at temperatures of 20-80°C yields 40-75% of the desired brominated products [13] [14]. However, regioselectivity can be challenging, often requiring blocking groups or specialized conditions to achieve selective bromination.
Electrophilic bromination using bromine in combination with Lewis acids such as ferric bromide or aluminum bromide provides improved yields of 60-85% while maintaining reasonable regioselectivity for the 3,5-positions [13]. The Lewis acid activation enhances the electrophilicity of the brominating species, facilitating the reaction even on electron-deficient pyridine substrates.
N-Bromosuccinimide (NBS) bromination offers a more controlled approach to pyridine bromination, operating at temperatures of 25-100°C with yields of 50-80% [14]. This method provides better functional group tolerance and allows for more selective bromination patterns, particularly when combined with radical initiators or photochemical activation.
A highly selective bromination method involves the use of bromine in oleum (sulfuric acid containing sulfur trioxide) at temperatures of 130-150°C. This approach achieves 70-90% yields with excellent selectivity for the 3-position [15] [13]. The harsh conditions limit functional group tolerance but provide exceptional regioselectivity for the desired bromination pattern.
The optimization of reaction conditions for the synthesis of 4-(4-bromophenyl)-3-nitropyridine requires careful consideration of multiple parameters that influence both yield and selectivity. Temperature optimization typically involves operating in the range of 80-120°C, where higher temperatures generally increase reaction rates and conversion efficiency [16] [17]. However, temperatures above 120°C may lead to reduced selectivity due to increased side reactions and decomposition pathways.
Solvent selection plays a crucial role in reaction optimization, with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally favoring nucleophilic aromatic substitution reactions [16]. Aqueous systems can also be employed for certain transformations, particularly when environmental considerations are paramount. The choice of solvent significantly affects regioselectivity, with different solvents stabilizing different intermediate structures.
Catalyst loading optimization typically involves using 1-10 mol% of transition metal catalysts for cross-coupling reactions. Higher catalyst loadings generally increase reaction rates but may not significantly impact selectivity [17]. The optimal loading represents a balance between reaction efficiency and economic considerations, particularly for large-scale production.
Reaction time optimization requires balancing conversion efficiency with the potential for side reactions. Optimal reaction times typically range from 2-8 hours, with longer times improving conversion but potentially leading to undesired side products [18]. Continuous monitoring of reaction progress through analytical techniques allows for real-time optimization of reaction conditions.
Substrate concentration optimization typically involves maintaining concentrations between 0.1-0.5 M, with optimal performance around 0.2-0.3 M [17]. Higher concentrations may favor side reactions or lead to precipitation issues, while lower concentrations reduce reaction efficiency and increase solvent usage.
Reagent stoichiometry optimization involves using 1.1-2.0 equivalents of coupling partners or nucleophiles. Excess reagent typically improves yields by driving the reaction to completion, but the optimal stoichiometry depends on the specific transformation and the relative costs of reagents [18]. The stoichiometry also affects product distribution in reactions with multiple possible products.
Design of experiments (DoE) methodologies have proven particularly valuable for systematic optimization of multi-parameter systems. Face-centered central composite designs allow for efficient exploration of parameter space while identifying optimal conditions and parameter interactions [18]. These statistical approaches provide more reliable optimization than traditional one-factor-at-a-time methods.
The transition from laboratory-scale synthesis to industrial production of 4-(4-bromophenyl)-3-nitropyridine presents numerous challenges that must be addressed to ensure economic viability and operational safety. Scale-up issues primarily involve heat transfer limitations and mixing inefficiencies that become pronounced in large-scale reactors [17] [19]. These challenges are particularly acute for highly exothermic reactions such as nitration, where inadequate heat removal can lead to thermal runaway conditions.
Continuous flow reactors and microreactor technology offer promising solutions to scale-up challenges by providing enhanced heat transfer and improved mixing efficiency [17] [20]. These systems maintain consistent reaction conditions across different scales and significantly reduce the inventory of hazardous materials in the system at any given time. The implementation of continuous flow technology for nitration processes has demonstrated space-time yields of up to 1923 kg L⁻¹ day⁻¹ while maintaining excellent safety profiles [17].
Safety concerns represent a paramount consideration in industrial production, particularly for processes involving explosive nitration mixtures and toxic reagents [19]. The implementation of automated systems and comprehensive safety protocols is essential for managing these risks. Advanced process control systems with real-time monitoring capabilities allow for immediate response to deviation from safe operating conditions.
Environmental impact considerations have become increasingly important in industrial production, with acid waste disposal and solvent emissions requiring careful management [21]. Green chemistry approaches, including solvent recycling and waste minimization strategies, are essential for regulatory compliance and environmental sustainability. The development of aqueous-based synthetic routes and the elimination of hazardous solvents represent important directions for environmentally responsible production.
Cost considerations significantly impact the economic viability of industrial production, particularly regarding expensive catalysts and multi-step synthesis requirements [22]. Catalyst recovery and recycling systems can substantially reduce operational costs, while process optimization can minimize the number of synthetic steps and improve overall efficiency. The development of more active and selective catalysts can reduce catalyst loading requirements and improve process economics.
Quality control challenges in industrial production include maintaining consistent product purity and minimizing batch-to-batch variation [17]. Advanced analytical techniques and statistical process control methods are essential for ensuring product quality and regulatory compliance. The implementation of process analytical technology (PAT) allows for real-time monitoring of critical quality parameters and enables immediate corrective actions.
Regulatory compliance requirements add significant complexity to industrial production, with emission standards and waste treatment regulations requiring specialized equipment and procedures [23] [24]. Compliance monitoring systems and clean technology implementation are essential for meeting regulatory requirements and maintaining operating licenses. The evolving regulatory landscape requires continuous adaptation of production processes and quality systems.